2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole
Description
The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylpiperazine moiety and a 3-(trifluoromethyl)benzylthio group. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry for its bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions . The piperazine ring enhances solubility and modulates receptor binding, while the trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4OS2/c1-29-18-7-5-17(6-8-18)27-9-11-28(12-10-27)19-25-26-20(31-19)30-14-15-3-2-4-16(13-15)21(22,23)24/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMNVDPQWKYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114135 | |
| Record name | 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105198-17-1 | |
| Record name | 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105198-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-4-[5-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole is a novel heterocyclic compound that incorporates a thiadiazole ring, which has been associated with various biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 427.47 g/mol. The structure features a piperazine moiety linked to a methoxyphenyl group and a trifluoromethylbenzyl thioether group, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. In studies involving derivatives of this scaffold, notable activity against various microorganisms has been documented:
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
For instance, derivatives similar to the target compound have shown promising results in disk diffusion assays, demonstrating effective inhibition of bacterial growth .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds with similar structural motifs have exhibited cytotoxic effects on cancer cell lines. For example, analogs have been tested against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells, showing dose-dependent inhibition of cell proliferation . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperazine moiety is known for its influence on central nervous system activity. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The incorporation of the methoxyphenyl group is believed to enhance these effects by increasing lipophilicity and receptor binding affinity .
Case Studies
- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with a methoxy group exhibited superior antimicrobial activity compared to their non-methoxylated counterparts. This suggests that the methoxyphenyl group may play a crucial role in enhancing efficacy against microbial strains .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds bearing the trifluoromethyl group showed enhanced potency against tumor cells, likely due to increased electronic effects that stabilize interactions with cellular targets .
Data Tables
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H24F3N3OS
- Molecular Weight : 433.52 g/mol
Dopamine Receptor Modulation
Research indicates that compounds containing piperazine and thiadiazole structures can act as selective ligands for dopamine receptors, particularly the D3 subtype. The structural similarity to known dopamine receptor ligands suggests that this compound may exhibit similar binding affinity and functional activity. Studies have shown that modifications in the piperazine moiety can significantly influence receptor selectivity and potency .
Antidepressant Activity
Thiadiazole derivatives have been investigated for their potential antidepressant effects. The interaction with serotonin receptors and modulation of neurotransmitter levels are mechanisms through which these compounds may exert their effects. The specific compound under consideration has shown promise in preclinical models for enhancing mood-related behaviors .
Anticancer Properties
Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation pathways. In vitro studies demonstrated that this compound could reduce tumor growth in specific cancer cell lines .
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains, showing significant inhibitory effects. This makes it a candidate for further development as an antimicrobial agent .
Dopamine D3 Receptor Study
A study conducted on a series of piperazine-based compounds, including derivatives similar to the target compound, revealed that certain modifications led to enhanced selectivity for the D3 receptor over the D2 receptor. This is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .
Antidepressant Efficacy in Animal Models
In a controlled study involving animal models of depression, the compound demonstrated significant antidepressant-like effects compared to standard treatments. Behavioral assays indicated an increase in serotonin levels, supporting its potential application in treating depressive disorders .
Anticancer Effects on Breast Cancer Cells
Research published in a peer-reviewed journal highlighted the efficacy of thiadiazole derivatives in inhibiting breast cancer cell lines. The study concluded that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)thio)methyl)-1,2,4-Triazole-3-yl)thio)acetate
This compound () shares a thiadiazole-triazole hybrid structure. Unlike the target compound, it lacks a piperazine group but incorporates a sodium carboxylate for enhanced solubility. Molecular docking studies revealed its superior intermolecular interaction energy compared to reference compounds, likely due to the triazole-thiadiazole synergy and ionic character .
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole
This derivative () features dual thiadiazole rings linked via a sulfanyl chain. Crystallographic data indicate planar conformations, suggesting strong stacking interactions, whereas the target compound’s piperazine may disrupt planarity, altering binding modes .
Piperazine-Containing Analogues
2-((4-(3-Methoxyphenyl)piperazin-1-yl)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (8b)
This oxadiazole-piperazine hybrid () replaces the thiadiazole core with an oxadiazole. The oxadiazole’s higher electronegativity may enhance dipole interactions but reduce metabolic stability compared to thiadiazole. The 3-methoxyphenyl group on piperazine in 8b vs. 4-methoxyphenyl in the target compound could lead to divergent receptor selectivity .
2-(4-Fluorophenyl)-4-(4-Methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole
This thiazole derivative () shares the 4-methoxyphenyl motif but uses a piperidine ring instead of piperazine. Piperidine’s reduced basicity may lower solubility, while the fluorophenyl group enhances bioavailability. Single-crystal studies show a planar thiazole core, contrasting with the thiadiazole’s rigidity .
Compounds with Trifluoromethyl or Halogen Substituents
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
This isostructural compound () employs chlorine and fluorine substituents. Halogens improve membrane permeability but may introduce toxicity risks. Crystallographic data reveal a perpendicular fluorophenyl group, suggesting conformational flexibility absent in the target compound’s rigid trifluoromethylbenzylthio group .
HDAC Inhibitors with Triazole-Isoxazole Motifs (7a–7f, )
Compounds like 7d (3-(4-methoxyphenyl)-5-(((4-(piperazin-1-yl)pyrimidin-2-yl)thio)methyl)isoxazole) demonstrate histone deacetylase (HDAC) inhibition. The isoxazole-pyrimidine core differs from thiadiazole but shares the piperazine group. The target compound’s trifluoromethyl group may confer stronger hydrophobic interactions compared to 7d’s methoxyphenyl .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using substituted thiosemicarbazides or condensation of hydrazine derivatives with carboxylic acids. For example, intermediate thiadiazole cores can be synthesized by refluxing 2-amino-1,3,4-thiadiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by purification via recrystallization . To optimize yields, control parameters such as solvent choice (e.g., ethanol for recrystallization), reaction time (monitored by TLC), and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to carbonyl derivatives) are critical. Evidence from similar compounds shows that yields can vary significantly (50–70%) depending on substituent electronegativity and steric effects , necessitating iterative optimization.
Basic: How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?
Methodological Answer:
Structural validation requires a combination of techniques:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups) and carbon frameworks .
- IR Spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl groups) .
- Elemental Analysis : To verify purity by comparing experimental vs. calculated C/H/N/S content (e.g., ±0.3% deviation acceptable) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for related thiadiazole-triazole hybrids .
Advanced: How can molecular docking studies predict the biological mechanism of this compound, and what are key considerations in target selection?
Methodological Answer:
Molecular docking requires:
- Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., 14-α-demethylase lanosterol for antifungal activity, PDB code 3LD6) .
- Ligand Preparation : Optimize the compound’s 3D structure using tools like AutoDock Vina, ensuring correct tautomeric states and protonation.
- Docking Validation : Compare binding poses with reference inhibitors (e.g., fluconazole for 3LD6) and validate using RMSD values (<2.0 Å for reliability). Studies on analogous compounds show that trifluoromethyl and piperazine groups enhance hydrophobic interactions and hydrogen bonding, respectively .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR studies should systematically vary substituents:
- Piperazine Modifications : Replace the 4-methoxyphenyl group with halogenated or bulky aryl groups to assess effects on receptor affinity .
- Thiadiazole Core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in analogs with improved IC₃₀ values .
- Benzylthio Linkers : Test alternative thioether spacers (e.g., methylthio vs. propylthio) to balance lipophilicity and solubility .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or differential metabolic stability. To address this:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
- Metabolic Profiling : Conduct hepatic microsome studies to identify degradation products that may affect potency .
- Dose-Response Curves : Generate EC₃₀ values under consistent conditions (e.g., 48-hour incubation) to enable cross-study comparisons .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays against Candida albicans or Staphylococcus aureus .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC₃₀ values <10 µM considered promising .
- Cytotoxicity Controls : Include normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced: What analytical methods are critical for assessing purity and stability in long-term storage?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (>98% purity required) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
- Elemental Analysis : Re-test after storage to confirm no compositional changes .
Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed?
Methodological Answer:
- Directing Groups : Use -OMe or -CF₃ substituents to steer electrophilic substitution to specific positions .
- Catalytic Systems : Employ Cu(I)-catalyzed click chemistry for precise triazole-thiadiazole coupling .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
